N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with hexanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the trichloro group can yield various substituted derivatives .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- N-(3-nitrophenyl)-N’-{2,2,2-trichloro-1-[2-(2,2,2-trichloro-1-{[(3-nitroanilino)carbonyl]amino}ethoxy)phenoxy]ethyl}urea
Uniqueness
N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloro and nitrophenyl groups make it particularly interesting for research in various fields .
Properties
Molecular Formula |
C15H19Cl3N4O3S |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C15H19Cl3N4O3S/c1-2-3-4-8-12(23)20-13(15(16,17)18)21-14(26)19-10-6-5-7-11(9-10)22(24)25/h5-7,9,13H,2-4,8H2,1H3,(H,20,23)(H2,19,21,26) |
InChI Key |
SIAYZRXERMOICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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